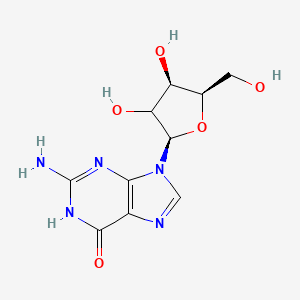

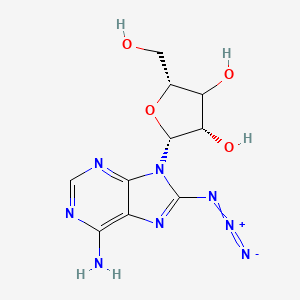

9-|A-D-arabinofuranosylguanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-β-D-Arabinofuranosylguanine can be achieved through various methods. One notable method involves the use of whole cells of Escherichia coli treated with glutaraldehyde . This method uses 1-β-D-arabinofuranosylcytosine and guanine, guanosine, or 2′-deoxyguanosine as substrates. The reaction conditions, including the concentration of phosphate ions, molar ratio of substrates, and pH of the reaction medium, significantly affect the yield .

Industrial Production Methods: Industrial production methods for 9-β-D-Arabinofuranosylguanine are not extensively documented. the use of bacterial cells for the preparative synthesis of nucleosides is a promising approach .

Analyse Chemischer Reaktionen

Types of Reactions: 9-β-D-Arabinofuranosylguanine undergoes several types of chemical reactions, including phosphorylation, which is crucial for its pharmacological activity .

Common Reagents and Conditions: Phosphorylation of 9-β-D-Arabinofuranosylguanine involves the use of deoxyguanosine kinase and deoxycytidine kinase . The compound is phosphorylated to its triphosphate derivative, which is then incorporated into DNA .

Major Products Formed: The major product formed from the phosphorylation of 9-β-D-Arabinofuranosylguanine is its triphosphate derivative, which inhibits DNA synthesis and leads to cell death .

Wissenschaftliche Forschungsanwendungen

9-β-D-Arabinofuranosylguanine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has proven efficacy in the treatment of T-cell lymphoblastic diseases . Additionally, it has been used as an imaging agent for T-cell activation with positron emission tomography (PET) . The compound’s selective toxicity towards T lymphoblasts makes it a valuable tool in cancer research .

Wirkmechanismus

The mechanism of action of 9-β-D-Arabinofuranosylguanine involves its conversion to its triphosphate form (ara-GTP) inside the cell . This triphosphate form acts as a structural analog of deoxyribonucleotide 5′-triphosphate and is incorporated into DNA . The accumulation of ara-GTP inhibits DNA synthesis, leading to cell death . The compound preferentially accumulates in T-cells due to the higher expression of enzymes that convert it to its active form .

Vergleich Mit ähnlichen Verbindungen

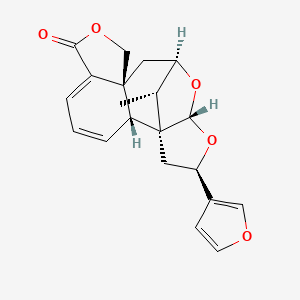

- 9-β-D-Arabinofuranosyladenine (vidarabine)

- 2′-Deoxy-2′-fluoro-9-β-D-arabinofuranosylguanine (F-AraG)

- Nelarabine (a prodrug of 9-β-D-Arabinofuranosylguanine)

Comparison: 9-β-D-Arabinofuranosylguanine is unique due to its selective toxicity towards T lymphoblasts . Compared to 9-β-D-Arabinofuranosyladenine, it has a different mechanism of action and target specificity . The fluorinated analog, 2′-Deoxy-2′-fluoro-9-β-D-arabinofuranosylguanine, has been used as an imaging agent for T-cell activation . Nelarabine, a prodrug of 9-β-D-Arabinofuranosylguanine, is used in the treatment of T-cell acute lymphoblastic leukemia and lymphoblastic lymphoma .

Eigenschaften

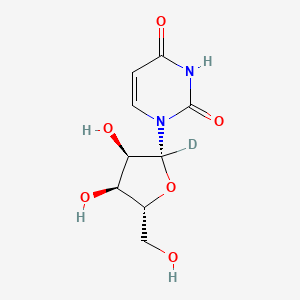

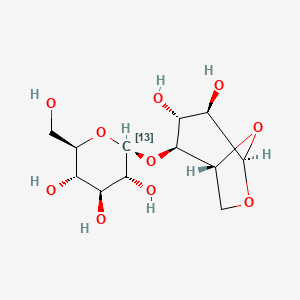

Molekularformel |

C10H13N5O5 |

|---|---|

Molekulargewicht |

283.24 g/mol |

IUPAC-Name |

2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5+,6?,9-/m1/s1 |

InChI-Schlüssel |

NYHBQMYGNKIUIF-ACJOCUEISA-N |

Isomerische SMILES |

C1=NC2=C(N1[C@H]3C([C@H]([C@H](O3)CO)O)O)N=C(NC2=O)N |

Kanonische SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395113.png)

![4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile](/img/structure/B12395139.png)

![6-[6-(3-hexylundecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 3-hexylundecanoate](/img/structure/B12395156.png)

![1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12395165.png)

![4-[(5-phenyl-1~{H}-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide](/img/structure/B12395180.png)